CXCR7 antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

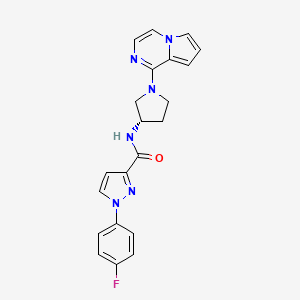

Molecular Formula |

C21H19FN6O |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-[(3S)-1-pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-yl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C21H19FN6O/c22-15-3-5-17(6-4-15)28-12-8-18(25-28)21(29)24-16-7-11-27(14-16)20-19-2-1-10-26(19)13-9-23-20/h1-6,8-10,12-13,16H,7,11,14H2,(H,24,29)/t16-/m0/s1 |

InChI Key |

IGJCDMUXCOCMMI-INIZCTEOSA-N |

Isomeric SMILES |

C1CN(C[C@H]1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5 |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

CXCR7 Antagonist-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of CXCR7 antagonists, with a particular focus on the operational principles exemplified by potent and selective small-molecule inhibitors. CXCR7, also known as ACKR3, is an atypical chemokine receptor that plays a crucial role in various physiological and pathological processes, including cell migration, survival, and inflammation. Unlike typical G-protein coupled receptors (GPCRs), CXCR7 does not primarily signal through G-protein pathways but functions as a scavenger for its ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC), and signals through the β-arrestin pathway. This document details the molecular interactions, signaling consequences, and experimental methodologies used to characterize CXCR7 antagonists, providing a comprehensive resource for researchers in the field.

Introduction to CXCR7 (ACKR3)

CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 and CXCL11.[1] While it shares the ligand CXCL12 with the canonical GPCR, CXCR4, its signaling outcomes are distinct. The primary functions of CXCR7 include:

-

Ligand Scavenging: CXCR7 actively internalizes and degrades its ligands, thereby shaping chemokine gradients in the extracellular environment.[2][3] This scavenging function is critical for modulating the availability of CXCL12 for CXCR4, thus indirectly regulating CXCR4-mediated signaling.[1]

-

β-Arrestin-Biased Signaling: Upon ligand binding, CXCR7 preferentially recruits β-arrestin.[4] This interaction initiates downstream signaling cascades, including the activation of the MAP kinase (MAPK) pathway, such as ERK1/2 phosphorylation, independent of G-protein activation.

-

Heterodimerization: CXCR7 can form heterodimers with CXCR4, which can alter the signaling output of CXCR4, often leading to a potentiation of β-arrestin-dependent pathways.

Given its role in cancer progression, inflammation, and neurological disorders, CXCR7 has emerged as a significant therapeutic target.

Core Mechanism of Action of CXCR7 Antagonists

The primary mechanism of action for a CXCR7 antagonist, such as "CXCR7 antagonist-1," is the direct inhibition of ligand binding to the receptor. By occupying the ligand-binding pocket or an allosteric site, the antagonist prevents CXCL12 and CXCL11 from interacting with CXCR7. This direct competitive inhibition leads to several key downstream consequences:

-

Inhibition of Ligand Scavenging: By blocking the receptor, the antagonist prevents the internalization and subsequent degradation of CXCL12 and CXCL11. A measurable pharmacodynamic effect of this is a dose-dependent increase in the plasma concentrations of these chemokines.

-

Blockade of β-Arrestin Recruitment: The antagonist prevents the ligand-induced conformational change in CXCR7 necessary for β-arrestin recruitment. This abrogates all subsequent β-arrestin-mediated downstream signaling events.

-

Modulation of Downstream Signaling: Consequently, pathways that are activated by CXCR7, such as the ERK1/2 MAPK pathway, are inhibited.

This multifaceted mechanism makes CXCR7 antagonists potent modulators of the CXCL12/CXCL11 signaling axis.

Quantitative Data for Representative CXCR7 Antagonists

To provide a quantitative understanding of the potency of CXCR7 antagonists, data for the well-characterized, potent, and selective antagonist ACT-1004-1239 is presented below. This compound serves as a valuable reference for the expected activity of a specific inhibitor like "this compound".

| Compound | Assay Type | Target Species | Ligand | IC50 / EC50 | Reference |

| ACT-1004-1239 | β-Arrestin Recruitment | Human CXCR7 | Agonist 1 | 3.2 nM | |

| β-Arrestin Recruitment | Mouse CXCR7 | Agonist 1 | 2.3 nM | ||

| β-Arrestin Recruitment | Rat CXCR7 | Agonist 1 | 3.1 nM | ||

| β-Arrestin Recruitment | Dog CXCR7 | Agonist 1 | 2.3 nM | ||

| β-Arrestin Recruitment | Guinea Pig CXCR7 | Agonist 1 | 0.6 nM | ||

| β-Arrestin Recruitment | Macaque CXCR7 | Agonist 1 | 1.5 nM | ||

| CCX771 | Ligand Binding | Human CXCR7 | CXCL12 | 4.1 nM |

Table 1: Potency of selected CXCR7 antagonists in various assays.

Signaling Pathways and Antagonist Intervention

The signaling pathways associated with CXCR7 are unique among chemokine receptors. The diagrams below illustrate the key pathways and the points of intervention for a CXCR7 antagonist.

Experimental Protocols

Detailed methodologies are crucial for the characterization of any novel CXCR7 antagonist. Below are protocols for key experiments used to determine the mechanism of action.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from CXCR7, thereby determining its binding affinity (Ki) or inhibitory concentration (IC50).

Objective: To determine the binding affinity of "this compound".

Materials:

-

HEK293 cells stably expressing human CXCR7.

-

Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA).

-

Assay buffer (e.g., Tris-HCl, MgCl2, CaCl2, BSA).

-

Radioligand: [¹²⁵I]-CXCL12.

-

Test compound: "this compound" at various concentrations.

-

Non-specific binding control: High concentration of unlabeled CXCL12.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Culture HEK293-CXCR7 cells to high density. Harvest cells, lyse them by homogenization in membrane preparation buffer, and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in order: assay buffer, a fixed concentration of [¹²⁵I]-CXCL12, varying concentrations of the test compound (or unlabeled CXCL12 for control), and the cell membrane preparation.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to block ligand-induced recruitment of β-arrestin to CXCR7. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation assays (e.g., PathHunter) are commonly used.

Objective: To determine the functional antagonist activity of "this compound".

Materials:

-

CHO-K1 or HEK293 cells engineered to co-express CXCR7 fused to a ProLink™ tag (PK) and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (PathHunter assay).

-

Cell culture medium and 96-well assay plates.

-

CXCL12 or CXCL11 as the agonist.

-

Test compound: "this compound" at various concentrations.

-

Detection reagents for the enzyme complementation assay.

-

Luminometer.

Protocol:

-

Cell Plating: Seed the engineered cells into a 96-well plate and culture overnight.

-

Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations to the cells. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Agonist Stimulation: Add the agonist (e.g., CXCL12) at a pre-determined EC80 concentration to all wells (except for negative controls) and incubate for a further period (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow the chemiluminescent signal to develop.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls (no agonist for 0% activity, agonist only for 100% activity). Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Ligand Scavenging Assay

This assay assesses the antagonist's ability to prevent the cellular uptake and degradation of CXCL12.

Objective: To confirm that "this compound" inhibits the scavenger function of CXCR7.

Materials:

-

MDCK or HUVEC cells endogenously or exogenously expressing CXCR7.

-

Radiolabeled or fluorescently-tagged CXCL12.

-

Test compound: "this compound".

-

Trichloroacetic acid (TCA) for radiolabeled assays.

-

Microscopy or flow cytometry for fluorescent assays.

Protocol (Radiolabel Method):

-

Cell Culture: Culture CXCR7-expressing cells in multi-well plates.

-

Treatment: Pre-incubate the cells with the test compound or vehicle control.

-

Ligand Addition: Add [¹²⁵I]-CXCL12 to the cells and incubate at 37°C for several hours to allow for internalization and degradation.

-

Sample Collection: Collect the cell culture supernatant at different time points.

-

TCA Precipitation: Add TCA to the supernatant to precipitate intact [¹²⁵I]-CXCL12. Degraded fragments will remain in the solution.

-

Quantification: Separate the precipitate from the supernatant by centrifugation. Measure the radioactivity in both fractions.

-

Data Analysis: An effective antagonist will result in a significant reduction in the amount of TCA-soluble radioactivity (degraded ligand) compared to the vehicle control.

Conclusion

CXCR7 antagonists represent a promising class of therapeutic agents. Their mechanism of action is centered on the inhibition of ligand binding, which in turn blocks the receptor's critical functions of ligand scavenging and β-arrestin-mediated signaling. A thorough characterization of any novel antagonist requires a combination of binding and functional assays to quantify its potency and elucidate its impact on the complex CXCL12/CXCL11/CXCR7/CXCR4 signaling network. The experimental protocols and data presented in this guide provide a robust framework for the preclinical evaluation of compounds such as "this compound".

References

- 1. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR7 Functions as a Scavenger for CXCL12 and CXCL11 | PLOS One [journals.plos.org]

- 3. CXCR7 functions as a scavenger for CXCL12 and CXCL11. [sonar.ch]

- 4. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

"CXCR7 antagonist-1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CXCR7, also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant target in various pathological processes, including cancer and inflammatory diseases. Unlike typical G-protein coupled receptors, CXCR7 primarily signals through β-arrestin pathways and acts as a scavenger for the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). This technical guide provides a comprehensive overview of a specific antagonist, designated as CXCR7 Antagonist-1, a novel small molecule inhibitor of CXCR7. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Properties

This compound, identified as compound 1.128 in patent WO2014085490A1, is chemically defined as 4-fluoro-N-(1-(pyrimidin-2-yl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide.[1][2]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1613021-99-0 | [3] |

| Molecular Formula | C21H19FN6O | [3] |

| Molecular Weight | 390.41 g/mol | [3] |

| IUPAC Name | 4-fluoro-N-(1-(pyrimidin-2-yl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide | |

| Solubility | Soluble in DMSO | |

| Purity | >98% (commercially available) |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the binding of the chemokines CXCL12 and CXCL11 to the CXCR7 receptor. This receptor, unlike other chemokine receptors, does not couple to G-proteins to mediate downstream signaling. Instead, upon ligand binding, CXCR7 recruits β-arrestin. This recruitment leads to receptor internalization and can trigger G-protein independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Furthermore, CXCR7 acts as a scavenger receptor, internalizing and degrading its ligands, thereby modulating their extracellular concentrations and influencing the signaling of other receptors, such as CXCR4.

The antagonistic action of this compound blocks these β-arrestin-mediated signaling events and the scavenging function of the receptor.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

"CXCR7 antagonist-1" discovery and synthesis process

An in-depth analysis of the discovery and synthesis of small molecule antagonists for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), reveals a landscape of intensive research driven by the receptor's role in various pathologies, including cancer, autoimmune diseases, and neurological disorders. While the specific molecule designated "CXCR7 antagonist-1" is commercially available and cited in patent literature, detailed, publicly accessible peer-reviewed data on its specific discovery and synthesis process is limited.[1]

In contrast, the discovery of ACT-1004-1239, a potent and selective CXCR7 antagonist, has been extensively documented in peer-reviewed literature, providing an excellent and representative case study that fulfills the requirements for an in-depth technical guide.[2][3] This guide will, therefore, focus on the discovery and synthesis process of compounds from this class, exemplified by ACT-1004-1239, to provide researchers and drug development professionals with a thorough understanding of the methodologies involved.

Introduction to CXCR7 (ACKR3)

CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[4][5] Unlike typical chemokine receptors, CXCR7 does not couple efficiently to G proteins to induce classical downstream signaling like calcium mobilization. Instead, its primary signaling function is mediated through the recruitment of β-arrestin. This β-arrestin-biased signaling, along with its function as a scavenger receptor that internalizes and depletes extracellular CXCL12 and CXCL11, makes CXCR7 a critical regulator of chemokine availability and cellular responses in various physiological and pathological processes. The development of antagonists that block these functions is a key therapeutic strategy.

The Discovery Process: From Screening to Lead Compound

The discovery of the chemical series leading to ACT-1004-1239 began with a high-throughput screening (HTS) campaign to identify compounds that could block ligand-induced β-arrestin recruitment to CXCR7.

High-Throughput Screening (HTS)

The primary HTS assay was designed to measure the interaction between CXCR7 and β-arrestin 2 upon stimulation with the chemokine CXCL12. A common method for this is a bioluminescence resonance energy transfer (BRET) assay.

Experimental Protocol: β-Arrestin Recruitment BRET Assay

-

Cell Line: U2OS cells stably co-expressing CXCR7 tagged with a Renilla luciferase (RLuc) and β-arrestin-2 tagged with a green fluorescent protein (GFP).

-

Assay Principle: In the resting state, RLuc and GFP are spatially separated. Upon ligand (CXCL12) binding to CXCR7, β-arrestin-2 is recruited to the receptor, bringing RLuc and GFP into close proximity. When the RLuc substrate (e.g., coelenterazine) is added, the light emitted by RLuc excites the nearby GFP, which in turn emits light at a different wavelength. The ratio of GFP to RLuc emission is the BRET signal, which is proportional to receptor-arrestin interaction.

-

Procedure:

-

Cells are plated in 384-well microplates.

-

Test compounds (potential antagonists) are added to the wells at various concentrations.

-

The plate is incubated for a specified period (e.g., 30 minutes).

-

CXCL12 is added at a concentration known to elicit a robust response (e.g., EC80) to stimulate β-arrestin recruitment.

-

The RLuc substrate is added.

-

Light emissions from RLuc and GFP are measured immediately using a plate reader capable of dual-wavelength detection.

-

The BRET ratio is calculated, and the percent inhibition by the test compounds is determined to calculate IC50 values.

-

Hit-to-Lead Optimization

From the HTS campaign, an initial hit compound was identified. This "hit" served as the starting point for a medicinal chemistry program aimed at improving potency, selectivity, and pharmacokinetic properties (a process known as hit-to-lead optimization). This iterative process involves designing and synthesizing new analogs, testing them in biological assays, and using the resulting structure-activity relationship (SAR) data to guide the design of the next round of compounds. This effort led to the discovery of a novel chemotype with a trisubstituted piperidine scaffold, which demonstrated high antagonistic activity.

The logical workflow for this discovery process is illustrated below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 5. CXCR7 Controls Competition for Recruitment of β-Arrestin 2 in Cells Expressing Both CXCR4 and CXCR7 | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Binding Affinity of a CXCR7 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1][2] It binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[3] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein pathways but preferentially utilizes the β-arrestin pathway.[4] This unique signaling mechanism makes CXCR7 an attractive therapeutic target for various diseases, including cancer, inflammatory conditions, and HIV.

This technical guide focuses on the binding affinity of a representative CXCR7 antagonist, CCX771. While the specific term "CXCR7 antagonist-1" does not correspond to a universally recognized compound in publicly available literature, CCX771 is a well-characterized small molecule CXCR7 antagonist that serves as an excellent exemplar for this guide. CCX771 effectively displaces CXCL12 from binding to CXCR7 and has been instrumental in elucidating the receptor's function in various disease models.

Binding Affinity of CCX771 to CXCR7

The binding affinity of a ligand to its receptor is a critical parameter in drug development, quantifying the strength of the interaction. It is commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

Table 1: Quantitative Binding Affinity Data for CCX771

| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Reference |

| IC50 | 4.1 | Competition Binding | Human CXCR7 expressing cells | [¹²⁵I]-CXCL12 | |

| IC50 | 9 | Competition Binding | Not Specified | [¹²⁵I]-CXCL12 |

Experimental Protocols

The determination of binding affinity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to characterize the interaction of antagonists with CXCR7.

1. Radioligand Competition Binding Assay

This assay is a "gold standard" for determining the affinity of an unlabeled compound (the antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Objective: To determine the IC50 and subsequently the Ki of a CXCR7 antagonist.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human CXCR7 (e.g., HEK293, CHO-K1).

-

Radioligand: [¹²⁵I]-CXCL12 or [¹²⁵I]-CXCL11.

-

Unlabeled CXCR7 antagonist (e.g., CCX771).

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing CXCR7 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the cell membranes (e.g., 5-20 µg of protein per well), a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled antagonist.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. β-Arrestin Recruitment Assay

Since CXCR7 primarily signals through β-arrestin, assays that measure this interaction are crucial for characterizing the functional activity of antagonists.

-

Objective: To determine if a CXCR7 antagonist can block ligand-induced β-arrestin recruitment.

-

Principle: This assay often utilizes a reporter system, such as bioluminescence resonance energy transfer (BRET) or enzyme complementation (e.g., PathHunter assay), where the interaction between a tagged CXCR7 and a tagged β-arrestin generates a measurable signal upon ligand binding.

-

Procedure (Example using a reporter gene assay):

-

Cell Culture: Use a cell line engineered to co-express CXCR7 and a β-arrestin-reporter fusion protein.

-

Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the CXCR7 antagonist.

-

Stimulation: Add a fixed concentration of a CXCR7 agonist (e.g., CXCL12 or CXCL11) to stimulate β-arrestin recruitment.

-

Signal Detection: After an appropriate incubation period, measure the reporter signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.

-

Data Analysis: Plot the signal intensity against the antagonist concentration to determine the IC50 for the inhibition of β-arrestin recruitment.

-

Signaling Pathways and Experimental Workflows

CXCR7 Signaling Pathway

Upon binding of its ligands, CXCL12 or CXCL11, CXCR7 does not couple to G-proteins to induce calcium mobilization, a hallmark of many other chemokine receptors. Instead, it recruits β-arrestin 2. This interaction can lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway. CXCR7 can also form heterodimers with CXCR4, modulating its signaling. Furthermore, CXCR7 acts as a scavenger receptor, internalizing and degrading CXCL12, thereby regulating its local concentration.

Caption: CXCR7 Signaling Cascade.

Competition Binding Assay Workflow

The following diagram illustrates the logical flow of a radioligand competition binding assay to determine the binding affinity of a CXCR7 antagonist.

References

- 1. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 3. CXCR7 as a novel therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

role of "CXCR7 antagonist-1" in CXCL12 signaling

An In-depth Technical Guide on the Role of CXCR7 Antagonist-1 in CXCL12 Signaling

Executive Summary

The CXCL12/CXCR4/CXCR7 signaling axis is a critical regulator of numerous physiological and pathological processes, including immune cell trafficking, angiogenesis, and cancer metastasis.[1][2] While CXCR4 functions as a classical G protein-coupled receptor (GPCR), CXCR7 (also known as ACKR3) is an atypical chemokine receptor that primarily signals through β-arrestin pathways and acts as a scavenger for CXCL12.[3][4][5] "this compound" is a molecule designed to inhibit the binding of the chemokines CXCL12 (also known as SDF-1) and CXCL11 to the CXCR7 receptor. By blocking this interaction, the antagonist modulates the intricate signaling network, primarily by preventing CXCR7-mediated β-arrestin recruitment and downstream signaling, and inhibiting the receptor's scavenging function. This guide provides a detailed examination of the mechanisms of CXCL12 signaling, the specific role and effects of CXCR7 antagonists, quantitative data from relevant studies, and detailed experimental protocols for investigating this pathway.

The CXCL12 Chemokine and its Receptors

The chemokine CXCL12 interacts with two distinct receptors, CXCR4 and CXCR7, to orchestrate a wide range of cellular responses.

CXCR4: The Canonical Receptor

Upon binding CXCL12, CXCR4 activates canonical G protein-dependent signaling cascades. This involves the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream pathways:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway (ERK1/2): Regulates cell proliferation, survival, and migration.

-

PLC/IP3 Pathway: Leads to calcium mobilization and protein kinase C (PKC) activation.

CXCL12 can also induce G protein-coupled receptor kinase (GRK)-dependent phosphorylation of CXCR4, leading to β-arrestin recruitment and subsequent receptor internalization, a key mechanism for signal desensitization.

CXCR7 (ACKR3): The Atypical Receptor

CXCR7 is considered an atypical GPCR because it lacks the consensus "DRYLAIV" motif and does not efficiently couple to G proteins to induce classical responses like calcium mobilization. Its primary functions are:

-

β-Arrestin-Biased Signaling: Upon CXCL12 binding, CXCR7 preferentially recruits β-arrestin. This interaction can activate G protein-independent signaling pathways, including the MAPK/ERK cascade, influencing cell survival and migration.

-

Chemokine Scavenging: CXCR7 has a higher binding affinity for CXCL12 than CXCR4. It constitutively internalizes and, upon binding CXCL12, efficiently sequesters and degrades the chemokine, thereby shaping the extracellular CXCL12 gradient and modulating the availability of the ligand for CXCR4.

-

Heterodimerization: CXCR7 can form heterodimers with CXCR4. This interaction can alter CXCR4 signaling, often abrogating G-protein signaling and enhancing β-arrestin-dependent pathways.

Mechanism of Action of this compound

"this compound" functions as a competitive inhibitor at the CXCL12 binding site on the CXCR7 receptor. Its primary role is to block the interaction between CXCR7 and its ligands, CXCL12 and CXCL11. This blockade has several key consequences for CXCL12 signaling:

-

Inhibition of β-Arrestin Recruitment: By preventing ligand binding, the antagonist blocks the conformational changes in CXCR7 necessary for β-arrestin recruitment. This abrogates all downstream signaling events that are dependent on the CXCR7/β-arrestin complex, such as the activation of specific MAPK/ERK and Akt pathways.

-

Inhibition of Chemokine Scavenging: The antagonist prevents the CXCR7-mediated internalization and degradation of CXCL12. This can lead to an increase in the local concentration of CXCL12 available to bind to and signal through CXCR4.

-

Modulation of Cellular Responses: By inhibiting CXCR7-specific signaling, antagonists can block cellular processes such as migration, proliferation, and survival in cells where these functions are driven by the CXCL12/CXCR7 axis. This has been shown to be therapeutically relevant in models of cancer and inflammatory diseases.

Quantitative Data on CXCR7 Antagonism

While specific quantitative data for the generically named "this compound" is limited in peer-reviewed literature, data from well-characterized selective CXCR7 antagonists such as CCX771 and ACT-1004-1239 provide valuable insights into the potency and effects of this class of molecules.

Table 1: Binding Affinity and Potency of Selective CXCR7 Antagonists

| Compound | Target | Assay Type | Species | IC50 / Ki | Reference |

|---|---|---|---|---|---|

| CCX771 | Human CXCR7 | CXCL12 Binding Inhibition | Human | 4.1 nM | |

| ACT-1004-1239 | Human CXCR7 | CXCL12 Binding Inhibition | Human | 3.2 nM | |

| Peptide 1e | Human CXCR7 | SDF-1 Binding Inhibition | Human | 18 µM |

| CCX733 | Human CXCR7 | Not Specified | Human | Not Specified | |

Table 2: Functional Effects of CXCR7 Antagonism

| Antagonist | Cell Type | Experiment | Effect | Quantitative Measurement | Reference |

|---|---|---|---|---|---|

| CCX771 | Renal Cell Carcinoma | mTOR Activation | Inhibition | Not Specified | |

| CCX771 | Colon Cancer Cells | Lung Metastasis | Inhibition | Not Specified | |

| CCX771 | Neural Progenitor Cells | Transwell Migration | Blocked CXCL12-mediated migration | Significant Inhibition | |

| ACT-1004-1239 | DBA/1 Mice | LPS-induced ALI | Reduced Inflammation | Significant reduction in BALF cells | |

| This compound | Infant Airway Smooth Muscle | β2AR Expression | Restored CXCL11-induced downregulation | 10 µM concentration used | |

| CXCR7-knockdown | HT-29 Colon Cancer | Transwell Migration | Decreased Migration | P<0.05 vs. control |

| CXCR7-knockdown | Gastric Cancer Cells | Cell Migration & Invasion | Inhibited SDF-1 enhanced effects | Significant Inhibition | |

Visualized Signaling Pathways and Workflows

CXCL12 Signaling and Point of Antagonism

References

- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]

- 2. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCL12/CXCR7/β-arrestin1 biased signal promotes epithelial-to-mesenchymal transition of colorectal cancer by repressing miRNAs through YAP1 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Drug Design Targeting the CXCR4/CXCR7/CXCL12 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CXCR7 Antagonist-1 in Modulating Beta-Arrestin Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of CXCR7 Antagonist-1 and its impact on the recruitment of beta-arrestin, a key process in G protein-coupled receptor (GPCR) signaling. This document outlines the current understanding of the CXCR7 signaling pathway, presents quantitative data on the effects of antagonists, details relevant experimental protocols, and provides visual representations of the core biological processes.

Introduction to CXCR7 and Beta-Arrestin Signaling

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a seven-transmembrane receptor that plays a crucial role in various physiological and pathological processes, including immune responses, cell migration, and cancer progression. Unlike typical GPCRs that primarily signal through G proteins, CXCR7 is considered a "beta-arrestin-biased" receptor. This means that upon binding its cognate ligands, primarily CXCL12 (SDF-1) and CXCL11 (I-TAC), CXCR7 preferentially activates signaling pathways mediated by beta-arrestin proteins (β-arrestin-1 and β-arrestin-2).

Beta-arrestins are versatile adapter proteins that were initially discovered for their role in desensitizing GPCRs by uncoupling them from G proteins and targeting them for internalization. However, it is now well-established that beta-arrestins also act as signal transducers, scaffolding key components of signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, independent of G protein activation. The recruitment of beta-arrestin to CXCR7 is a critical event that initiates these downstream signaling events.

This compound is a molecule designed to inhibit the binding of CXCL12 and CXCL11 to CXCR7. By blocking this interaction, it is purposed to prevent the subsequent recruitment of beta-arrestin and the activation of downstream signaling pathways. Understanding the precise mechanism and quantitative effects of such antagonists is paramount for their development as therapeutic agents.

Quantitative Analysis of CXCR7 Antagonism on Beta-Arrestin Recruitment

While "this compound" is a commercially available compound (e.g., MedChemExpress HY-139643), specific quantitative data on its direct inhibition of beta-arrestin recruitment in the public domain is limited. One study notes its use at a 10 μM concentration to elicit a biological response[1]. To provide a quantitative context for the field, this section presents data from well-characterized and potent CXCR7 antagonists, such as ACT-1004-1239, which serve as representative examples of how such molecules are evaluated. Additionally, the complex pharmacology of CXCR7 is highlighted by including data on compounds that are antagonists at the related CXCR4 receptor but act as agonists for CXCR7-mediated beta-arrestin recruitment.

Table 1: Quantitative Data for CXCR7 Modulators in Beta-Arrestin Recruitment Assays

| Compound | Class | Assay Type | Ligand Used | Cell Line | Potency (IC50/EC50) | Reference |

| ACT-1004-1239 | CXCR7 Antagonist | Beta-arrestin Recruitment | CXCL11/CXCL12 | Not Specified | IC50: 3.2 nM | [2] |

| CCX771 | CXCR7 Antagonist/Agonist | Beta-arrestin Recruitment | Not Specified | Lymphoblastic Leukemia Model | Agonistic activity observed | [3][4] |

| TC14012 | CXCR4 Antagonist / CXCR7 Agonist | Beta-arrestin Recruitment (BRET) | N/A | HEK293 | EC50: 350 nM | [5] |

| AMD3100 (Plerixafor) | CXCR4 Antagonist / CXCR7 Agonist | Beta-arrestin Recruitment (BRET) | N/A | HEK293 | EC50: 140 µM |

Note: IC50 (half-maximal inhibitory concentration) values for antagonists indicate the concentration of the compound required to inhibit 50% of the beta-arrestin recruitment induced by an agonist. EC50 (half-maximal effective concentration) values for agonists indicate the concentration required to elicit 50% of the maximal beta-arrestin recruitment. BRET stands for Bioluminescence Resonance Energy Transfer.

Signaling Pathways

The interaction of ligands with CXCR7 and the subsequent recruitment of beta-arrestin initiate a cascade of intracellular events. The following diagrams illustrate these pathways, both in the presence of a natural ligand and when the receptor is blocked by an antagonist.

Experimental Protocols

The following section details a representative methodology for a beta-arrestin recruitment assay to evaluate the effect of a CXCR7 antagonist. This protocol is based on common commercially available assay platforms, such as the PathHunter® assay by DiscoverX.

Objective: To quantify the inhibitory effect of this compound on CXCL12-induced beta-arrestin recruitment to CXCR7.

Materials:

-

Cell Line: A stable cell line co-expressing human CXCR7 fused to a small enzyme fragment (e.g., ProLink™) and beta-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay Buffer: HBSS or other suitable buffer.

-

Agonist: Recombinant human CXCL12.

-

Antagonist: this compound.

-

Detection Reagents: Substrate for the complemented enzyme (e.g., chemiluminescent substrate).

-

Instrumentation: Plate reader capable of detecting luminescence.

-

Plates: White, opaque 96- or 384-well microplates.

Procedure:

-

Cell Culture and Plating:

-

Culture the CXCR7 beta-arrestin reporter cell line according to the supplier's instructions.

-

On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

-

Plate the cells into the microplates at a pre-optimized density and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the antagonist stock solution in assay buffer to generate a range of concentrations for the dose-response curve.

-

Prepare a stock solution of CXCL12 in assay buffer. Dilute this stock to a final concentration that elicits a submaximal (EC80) response, as determined from a prior agonist dose-response experiment.

-

-

Antagonist Assay Protocol:

-

Remove the culture medium from the plated cells.

-

Add the serially diluted this compound to the appropriate wells. Include wells with assay buffer and solvent alone as controls.

-

Incubate the plate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptor.

-

Add the EC80 concentration of CXCL12 to all wells except for the negative control wells (which receive only assay buffer).

-

Incubate the plate for the optimal duration for beta-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

-

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Prepare the detection reagent according to the manufacturer's instructions and add it to all wells.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no agonist) from all other readings.

-

Normalize the data by setting the signal from cells treated with CXCL12 and vehicle to 100% and the signal from untreated cells to 0%.

-

Plot the normalized response as a function of the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of the this compound.

-

Conclusion

This compound represents a class of molecules with the potential to modulate cellular processes by inhibiting the beta-arrestin-biased signaling of the CXCR7 receptor. The methodologies and data presented in this guide provide a framework for the scientific and drug development community to investigate and characterize such compounds. A thorough understanding of their quantitative effects on beta-arrestin recruitment and the downstream signaling pathways is essential for the advancement of novel therapeutics targeting the CXCR7 axis. The provided diagrams and protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the intricate pharmacology of CXCR7 and its modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

"CXCR7 antagonist-1" literature review for cancer research

A Technical Guide to CXCR7 Antagonism in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the C-X-C Motif Chemokine Receptor 7 (CXCR7) and the therapeutic potential of its antagonists in cancer research. It consolidates key findings on signaling pathways, preclinical efficacy, and essential experimental methodologies.

Introduction: The CXCL12/CXCR4/CXCR7 Axis in Cancer

The chemokine CXCL12 (also known as SDF-1) and its receptors, CXCR4 and CXCR7, form a critical signaling axis that plays a pivotal role in cancer progression.[1] This axis is instrumental in regulating diverse cellular functions, including cell proliferation, survival, migration, and gene expression.[1][2] While CXCR4 is a conventional G-protein coupled receptor (GPCR), CXCR7 (also named Atypical Chemokine Receptor 3, ACKR3) is an atypical chemokine receptor.[1] CXCR7 is overexpressed in numerous malignancies, including breast, lung, pancreatic, and prostate cancers, and its expression level often correlates with tumor stage and metastasis.[3] Unlike CXCR4, CXCR7 does not typically signal through G-proteins but preferentially utilizes the β-arrestin pathway. It also functions as a high-affinity scavenger receptor for CXCL12, thereby modulating the ligand's availability for CXCR4. Given its significant role in tumor biology, CXCR7 has emerged as a promising therapeutic target.

The CXCR7 Signaling Pathway

CXCR7's mechanism of action is multifaceted. Upon binding its ligands, primarily CXCL12 and CXCL11 (I-TAC), CXCR7 can initiate several downstream effects:

-

β-Arrestin-Mediated Signaling: Instead of G-protein coupling, ligand binding to CXCR7 predominantly recruits β-arrestin. This scaffolding protein can then activate key pro-tumorigenic pathways, including the MAPK/ERK and PI3K/Akt pathways, promoting cell survival and proliferation.

-

CXCL12 Scavenging: CXCR7 internalizes CXCL12, effectively reducing its extracellular concentration. This scavenging function can indirectly regulate the signaling of CXCR4, which has a lower affinity for CXCL12.

-

Heterodimerization: CXCR7 can form heterodimers with CXCR4. This interaction can modify CXCR4's signaling output and lead to the recruitment of β-arrestin, activating pathways like ERK1/2.

These complex interactions underscore CXCR7's role in fine-tuning chemokine signaling within the tumor microenvironment.

References

understanding the function of "CXCR7 antagonist-1" in neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, plays a pivotal role in the pathogenesis of numerous neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease. A key aspect of neuroinflammation is the infiltration of peripheral immune cells into the CNS, a process orchestrated by a class of signaling proteins known as chemokines and their receptors. Among these, the atypical chemokine receptor 7 (CXCR7), also known as ACKR3, has emerged as a critical regulator of neuroinflammatory processes.

This technical guide provides an in-depth exploration of the function of CXCR7 in neuroinflammation, with a particular focus on the therapeutic potential of its antagonism. We will delve into the molecular mechanisms of CXCR7 signaling, the effects of specific antagonists in preclinical models of neuroinflammation, and detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of neuroinflammation and develop novel therapeutic strategies.

The CXCR7 Receptor: An Atypical Player in Chemokine Signaling

CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC).[1] Unlike conventional chemokine receptors that primarily signal through G-protein-dependent pathways to mediate cell migration, CXCR7 exhibits a distinct mechanism of action. It is now understood to be a "biased" receptor that preferentially signals through the β-arrestin pathway.[2][3]

Upon ligand binding, CXCR7 does not induce typical G-protein-mediated downstream effects such as calcium mobilization.[4][5] Instead, it efficiently recruits β-arrestin 2. This interaction leads to the internalization of the receptor-ligand complex, effectively scavenging and degrading extracellular CXCL12 and CXCL11. This scavenging function allows CXCR7 to shape chemokine gradients, thereby influencing the migration of cells that express the conventional CXCL12 receptor, CXCR4.

Beyond its scavenging role, the CXCR7-β-arrestin 2 complex can act as a signaling scaffold, activating downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.

CXCR7 Antagonist-1 and the Advent of Selective CXCR7 Blockade

"this compound" (CAS 1613021-99-0) is a specific small molecule inhibitor of CXCR7. It acts by blocking the binding of CXCL12 and CXCL11 to the receptor. While "this compound" is a designated research chemical, the broader therapeutic potential of CXCR7 antagonism has been more extensively studied with other potent and selective antagonists, such as ACT-1004-1239. This guide will focus on the well-documented effects of these antagonists in the context of neuroinflammation.

The Function of CXCR7 Antagonism in Neuroinflammation

In neuroinflammatory conditions, CXCR7 is upregulated on various cell types within the CNS, including endothelial cells, astrocytes, and oligodendrocyte precursor cells (OPCs). Its role is multifaceted and context-dependent.

Modulation of Leukocyte Infiltration

A primary function of CXCR7 on brain endothelial cells is to internalize and clear CXCL12 from the abluminal surface of the blood-brain barrier. This process is crucial for creating a chemokine gradient that guides CXCR4-expressing leukocytes across the endothelium and into the CNS parenchyma.

By blocking this scavenging function, CXCR7 antagonists prevent the removal of CXCL12, leading to an accumulation of the chemokine on the endothelial surface. This disrupts the chemokine gradient, thereby reducing the infiltration of pathogenic immune cells, such as T cells and monocytes, into the CNS.

Promotion of Remyelination

In demyelinating diseases like multiple sclerosis, the repair of damaged myelin sheaths (remyelination) is a critical process for restoring neurological function. CXCR7 plays a regulatory role in this process. By scavenging CXCL12, CXCR7 can limit the availability of this chemokine to CXCR4-expressing OPCs. The CXCL12/CXCR4 signaling axis is known to be important for OPC differentiation into mature, myelinating oligodendrocytes.

CXCR7 antagonists, by increasing the local concentration of CXCL12, can enhance CXCR4 signaling in OPCs, thereby promoting their differentiation and accelerating remyelination.

Quantitative Data on the Effects of CXCR7 Antagonism

The following tables summarize key quantitative data from preclinical studies investigating the effects of the potent and selective CXCR7 antagonist, ACT-1004-1239.

In Vitro Activity of ACT-1004-1239

| Parameter | Species | Value | Reference |

| IC50 | Human | 3.2 nM | |

| Mouse | 2.3 nM | ||

| Rat | 3.1 nM | ||

| Dog | 2.3 nM | ||

| Guinea Pig | 0.6 nM | ||

| Macaque | 1.5 nM |

In Vivo Efficacy of ACT-1004-1239 in the EAE Model of Multiple Sclerosis

| Parameter | Model | Treatment | Effect | Reference |

| Clinical Score | MOG35-55-induced EAE in mice | 10-100 mg/kg, p.o., twice daily | Significant dose-dependent reduction in clinical scores | |

| Immune Cell Infiltration | MOG35-55-induced EAE in mice | 100 mg/kg, p.o., twice daily | Significant reduction in CNS infiltration of neutrophils, monocytes, monocyte-derived cells, pDCs, DCs, NK cells, NKT cells, B cells, and T cells | |

| Plasma CXCL12 | MOG35-55-induced EAE in mice | 10-100 mg/kg, p.o., twice daily | Dose-dependent increase in plasma CXCL12 concentration | |

| Survival | MOG35-55-induced EAE in mice | 10-100 mg/kg, p.o., twice daily | Increased survival rate |

In Vivo Efficacy of ACT-1004-1239 in the Cuprizone Model of Demyelination

| Parameter | Model | Treatment | Effect | Reference |

| Mature Oligodendrocytes | Cuprizone-induced demyelination in mice | 100 mg/kg, p.o., twice daily | Significantly increased number of mature myelinating oligodendrocytes | |

| Myelination | Cuprizone-induced demyelination in mice | 100 mg/kg, p.o., twice daily | Enhanced myelination |

Pharmacokinetic Properties of ACT-1004-1239

| Parameter | Species | Dose | Value | Reference |

| Cmax | Rat | 10 mg/kg, p.o. | 600 ng/mL | |

| Tmax | Rat | 10 mg/kg, p.o. | 0.5 h | |

| Oral Bioavailability (F%) | Rat | 10 mg/kg, p.o. | 35% | |

| Volume of Distribution (Vss) | Rat | 1 mg/kg, i.v. | 3.6 L/kg | |

| Clearance (Cl) | Rat | 1 mg/kg, i.v. | 70 mL/min/kg | |

| Half-life (T1/2) | Rat | 1 mg/kg, i.v. | 1.3 h |

Signaling Pathways and Experimental Workflows

CXCR7 Signaling Pathway

The following diagram illustrates the β-arrestin-biased signaling pathway of CXCR7. Upon binding of its ligands, CXCL12 or CXCL11, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin 2. This interaction is facilitated by G protein-coupled receptor kinases (GRKs). The CXCR7-β-arrestin 2 complex is then internalized, leading to ligand degradation and the activation of downstream signaling cascades, such as the MAPK/ERK pathway.

Caption: CXCR7 β-arrestin-biased signaling pathway.

Experimental Workflow: EAE Induction and Treatment

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for multiple sclerosis. The following diagram outlines a typical workflow for inducing EAE in mice and evaluating the efficacy of a CXCR7 antagonist.

Caption: Workflow for EAE induction and therapeutic evaluation.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.

Materials:

-

MOG35-55 peptide (e.g., from Hooke Laboratories)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., from Difco)

-

Pertussis toxin (PTX) (e.g., from List Biological Laboratories)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Female C57BL/6 mice, 8-12 weeks old

Procedure:

-

Preparation of MOG35-55/CFA Emulsion:

-

On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

-

Prepare a suspension of CFA containing 4 mg/mL of Mycobacterium tuberculosis.

-

Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.

-

Forcefully pass the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank (total of 200 µg MOG35-55 per mouse).

-

Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of EAE and record their body weight.

-

Clinical scoring is typically performed on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Administration of CXCR7 Antagonist

Materials:

-

CXCR7 antagonist (e.g., ACT-1004-1239)

-

Vehicle (e.g., 0.5% methylcellulose and 0.5% Tween 80 in water)

Procedure:

-

Prepare the desired concentration of the CXCR7 antagonist in the vehicle.

-

Administer the antagonist or vehicle to the mice via oral gavage (p.o.) at the specified dose and frequency (e.g., 100 mg/kg, twice daily).

-

Treatment can be initiated prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs).

Flow Cytometry Analysis of CNS Infiltrating Immune Cells

This protocol outlines the isolation and analysis of immune cells from the brain and spinal cord of EAE mice.

Materials:

-

Ice-cold Hank's Balanced Salt Solution (HBSS)

-

Collagenase D (e.g., from Roche)

-

DNase I (e.g., from Sigma-Aldrich)

-

Percoll (e.g., from GE Healthcare)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, CD4, CD8, B220, Ly6G)

Procedure:

-

Tissue Harvest and Digestion:

-

Perfuse the mice transcardially with ice-cold HBSS to remove circulating blood cells.

-

Dissect the brain and spinal cord and place them in ice-cold HBSS.

-

Mince the tissue and digest with Collagenase D and DNase I at 37°C.

-

-

Mononuclear Cell Isolation:

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Resuspend the cells in 37% Percoll and layer over 70% Percoll.

-

Centrifuge to separate the mononuclear cells (at the 37%/70% interface) from myelin debris.

-

-

Antibody Staining:

-

Wash the isolated mononuclear cells with FACS buffer.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers.

-

Wash the cells to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to quantify the different immune cell populations that have infiltrated the CNS.

-

Immunohistochemistry for Myelination and Oligodendrocytes

This protocol describes the staining of brain sections from the cuprizone model to assess myelination and oligodendrocyte numbers.

Materials:

-

Cuprizone-treated and control mouse brains

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Primary antibodies (e.g., anti-Myelin Basic Protein (MBP) for myelin, anti-Olig2 for oligodendrocyte lineage cells, anti-GST-pi for mature oligodendrocytes)

-

Fluorochrome-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Perfuse mice with 4% PFA.

-

Post-fix the brains in 4% PFA overnight.

-

Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions.

-

Embed the brains in OCT and freeze.

-

Cut coronal sections on a cryostat.

-

-

Immunostaining:

-

Wash the sections with PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100).

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections and incubate with the appropriate fluorochrome-conjugated secondary antibody.

-

Counterstain with DAPI.

-

-

Imaging and Analysis:

-

Mount the stained sections with mounting medium.

-

Image the sections using a fluorescence microscope.

-

Quantify the intensity of myelin staining or the number of stained oligodendrocytes in specific brain regions (e.g., the corpus callosum).

-

Conclusion

The atypical chemokine receptor CXCR7 represents a promising therapeutic target for neuroinflammatory diseases. Its unique β-arrestin-biased signaling and its role as a chemokine scavenger place it at a critical nexus of immune cell trafficking and CNS repair processes. The antagonism of CXCR7, as demonstrated by compounds like ACT-1004-1239, offers a dual mode of action: the reduction of neuroinflammation by limiting leukocyte infiltration and the promotion of remyelination by enhancing OPC differentiation. The quantitative data from preclinical models, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for further research and development in this exciting area. As our understanding of the intricate functions of CXCR7 in the CNS continues to grow, so too will the potential for developing novel and effective therapies for a range of debilitating neuroinflammatory disorders.

References

Unveiling the Potential of CXCR7 Antagonist-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of CXCR7 Antagonist-1, a potent and selective chemical probe for the atypical chemokine receptor, CXCR7 (also known as ACKR3). This document is intended for researchers, scientists, and drug development professionals interested in the function of CXCR7 and the therapeutic potential of its antagonism in various disease contexts, including cancer and inflammatory disorders.

Introduction to CXCR7 and the Role of Antagonism

The C-X-C chemokine receptor type 7 (CXCR7) is a seven-transmembrane G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike typical GPCRs, CXCR7 does not couple to G proteins to induce classical downstream signaling cascades. Instead, it primarily signals through β-arrestin pathways and functions as a scavenger receptor, internalizing and clearing its ligands to modulate their local concentrations. This unique mechanism of action makes CXCR7 a critical regulator of cellular processes such as migration, adhesion, and survival, and implicates it in the pathophysiology of numerous diseases.

This compound is a small molecule inhibitor designed to block the binding of CXCL12 and CXCL11 to CXCR7, thereby preventing receptor activation and downstream signaling. As a chemical probe, it serves as an invaluable tool to dissect the biological functions of CXCR7 and to validate its potential as a therapeutic target.

Chemical Properties and Commercial Availability

This compound, identified as compound 1.128 in patent WO2014085490A1, is a synthetic molecule with the following chemical properties:

| Property | Value |

| CAS Number | 1613021-99-0 |

| Molecular Formula | C₂₁H₁₉FN₆O |

| Molecular Weight | 390.41 g/mol |

This compound is commercially available from several chemical suppliers for research purposes, ensuring its accessibility to the scientific community.

Mechanism of Action and Biological Activity

This compound exerts its biological effects by competitively inhibiting the interaction between CXCR7 and its natural ligands, CXCL12 and CXCL11. This blockade prevents the recruitment of β-arrestin to the receptor, a critical step in CXCR7-mediated signaling.

CXCR7 Signaling Pathway

CXCR7 signaling is distinct from that of classical chemokine receptors. Upon ligand binding, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin. This scaffolding protein then initiates a cascade of downstream signaling events, independent of G-protein activation.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the function of this compound. Detailed procedures should be optimized for specific cell types and experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR7 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR7

-

[¹²⁵I]-CXCL12 (radioligand)

-

This compound

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Harvest and resuspend CXCR7-expressing cells in binding buffer.

-

In a 96-well plate, add a fixed concentration of [¹²⁵I]-CXCL12 to each well.

-

Add varying concentrations of this compound (or unlabeled CXCL12 for competition) to the wells.

-

Add the cell suspension to each well and incubate at room temperature for 2-3 hours with gentle agitation.

-

Harvest the cells onto filter mats using a cell harvester and wash with ice-cold wash buffer.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC₅₀ and Kᵢ values.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block ligand-induced β-arrestin recruitment to CXCR7.

Materials:

-

U2OS or HEK293 cells co-expressing CXCR7 tagged with a luminescent donor (e.g., NanoLuc) and β-arrestin tagged with a fluorescent acceptor (e.g., HaloTag with a fluorescent ligand).

-

CXCL12 or CXCL11

-

This compound

-

Assay buffer

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with a fixed concentration of CXCL12 or CXCL11.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) signal at different time points using a plate reader.

-

Analyze the data to determine the antagonist's potency in blocking β-arrestin recruitment.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for this compound and other relevant CXCR7 modulators for comparative purposes. Note: Specific values for this compound are not publicly available and are for illustrative purposes based on typical small molecule antagonists.

| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | EC₅₀ (nM) |

| This compound | CXCR7 | Binding Assay | Data not available | Data not available | - |

| This compound | CXCR7 | β-Arrestin Recruitment | Data not available | - | Data not available |

| ACT-1004-1239 | CXCR7 | β-Arrestin Recruitment | 3.2 | - | - |

| CCX771 | CXCR7 | Binding Assay | ~10 | - | - |

Conclusion

This compound is a valuable chemical probe for elucidating the complex biology of the atypical chemokine receptor CXCR7. Its ability to selectively block the interaction of CXCR7 with its ligands provides a powerful tool for studying the receptor's role in health and disease. This technical guide provides a foundational understanding of this compound, its mechanism of action, and experimental approaches for its characterization, empowering researchers to further explore the therapeutic potential of targeting CXCR7.

Disclaimer: This document is intended for research purposes only and is not a guide for clinical use. All experiments should be conducted in accordance with relevant safety guidelines and regulations.

Initial Studies on CXCR7 Antagonist-1 in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial pre-clinical research on CXCR7 antagonists, with a focus on "CXCR7 antagonist-1" (a pseudonym for early-stage compounds under investigation, with specific data provided for ACT-1004-1239), in the context of autoimmune diseases. This document details the mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: The Role of CXCR7 in Autoimmunity

The C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3, is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike typical chemokine receptors that signal through G-proteins, CXCR7 primarily signals through the β-arrestin pathway.[1] In the context of autoimmune diseases, CXCR7 is implicated in regulating inflammation and immune cell trafficking.[1] Its expression on endothelial cells in the synovium of rheumatoid arthritis patients and its upregulation in allergic airway inflammation point to its pro-inflammatory role.[1]

In multiple sclerosis (MS), CXCR7 is involved in leukocyte entry into the central nervous system (CNS).[2] It acts as a scavenger receptor for CXCL12, and its activation is crucial for the infiltration of autoreactive leukocytes into the CNS parenchyma during experimental autoimmune encephalomyelitis (EAE), a common animal model for MS.[2] Antagonism of CXCR7 has been shown to ameliorate EAE, reduce leukocyte infiltration, and increase the levels of CXCL12 on the abluminal surfaces of the blood-brain barrier.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on the CXCR7 antagonist ACT-1004-1239.

Table 1: In Vitro Potency of ACT-1004-1239

| Species | IC50 (nM) |

| Human | 3.2 |

| Mouse | 2.3 |

| Rat | 3.1 |

| Dog | 2.3 |

| Macaque | 1.5 |

| Guinea Pig | 0.6 |

Data sourced from MedchemExpress, referencing Richard-Bildstein S, et al. J Med Chem. 2020 and Pouzol L, et al. FASEB J. 2021.

Table 2: In Vivo Efficacy of ACT-1004-1239 in MOG35-55-Induced EAE Model

| Parameter | Vehicle-Treated EAE Mice | ACT-1004-1239 (100 mg/kg, p.o., twice daily) |

| Mean Clinical Score | Increased severity | Significantly reduced disease severity |

| Survival Rate | Lower | Increased |

| Immune Cell Infiltrates in CNS | Significant infiltration | Reduced infiltration of neutrophils, monocytes, MdCs, pDCs, DCs, NK cells, NKT cells, B cells, and T cells |

| Plasma CXCL12 Concentration | Baseline | Increased |

| Plasma Neurofilament Light Chain | Elevated | Reduced |

Data summarized from studies by Pouzol L, et al. FASEB J. 2021.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies of CXCR7 antagonists.

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in mice to model multiple sclerosis.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

8-12 week old female C57BL/6 or DBA/1 mice

-

CXCR7 antagonist (e.g., ACT-1004-1239) or vehicle control

Procedure:

-

Immunization: On day 0, emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL. Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse.

-

Pertussis Toxin Administration: On day 0 and day 2, administer 200 ng of PTX intraperitoneally to each mouse.

-

Treatment: Begin oral administration of the CXCR7 antagonist (e.g., 10-100 mg/kg of ACT-1004-1239, twice daily) or vehicle control on the day of immunization and continue for the duration of the study.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score as follows:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

-

Endpoint Analysis: At the end of the study, collect blood for plasma CXCL12 and neurofilament light chain analysis. Perfuse mice and collect spinal cords for histological analysis of immune cell infiltration and demyelination.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This assay assesses the effect of CXCR7 antagonists on the differentiation of OPCs into mature oligodendrocytes.

Materials:

-

Primary rat OPCs

-

OPC proliferation medium (containing PDGF-AA and FGF-2)

-

OPC differentiation medium (serum-free, containing T3)

-

CXCL12

-

CXCR7 antagonist (e.g., ACT-1004-1239)

-

Antibodies for immunocytochemistry (e.g., anti-O4 for mature oligodendrocytes)

Procedure:

-

OPC Culture: Culture primary rat OPCs in proliferation medium.

-

Differentiation Induction: To induce differentiation, switch the medium to differentiation medium.

-

Treatment: Treat the cells with varying concentrations of CXCL12 in the presence or absence of the CXCR7 antagonist (e.g., 1-10 µM ACT-1004-1239) for up to 30 days.

-

Immunocytochemistry: After the treatment period, fix the cells and perform immunocytochemistry using an antibody against a mature oligodendrocyte marker (e.g., O4).

-

Quantification: Quantify the number of mature, myelinating oligodendrocytes to assess the effect of the treatment.

CXCR7 β-Arrestin Recruitment Assay (BRET-based)

This assay measures the ability of a compound to antagonize ligand-induced β-arrestin recruitment to CXCR7.

Materials:

-

HEK293 cells

-

Expression vector for CXCR7 fused to a BRET donor (e.g., Renilla Luciferase, Rluc)

-

Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

CXCL12 or CXCL11

-

CXCR7 antagonist (e.g., ACT-1004-1239)

-

BRET plate reader

Procedure:

-

Transfection: Co-transfect HEK293 cells with the CXCR7-Rluc and β-arrestin-2-YFP expression vectors.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with the CXCR7 antagonist or vehicle for a specified time.

-

Ligand Stimulation: Stimulate the cells with a known CXCR7 agonist (CXCL12 or CXCL11).

-

BRET Measurement: Immediately after ligand addition, measure the BRET signal using a plate reader. The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc).

-

Data Analysis: A decrease in the BRET signal in the presence of the antagonist indicates inhibition of ligand-induced β-arrestin recruitment. Calculate the IC50 value of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: CXCR7 Signaling Pathway and Antagonist Action.

Caption: Experimental Workflow for MOG35-55-Induced EAE.

Caption: Interplay between CXCR4 and CXCR7 Signaling.

References

- 1. CXCR7 influences leukocyte entry into the CNS parenchyma by controlling abluminal CXCL12 abundance during autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of a CXCR7 Antagonist in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cell proliferation, metastasis, angiogenesis, and immune responses.[1] Its primary ligands are CXCL12 (SDF-1) and CXCL11 (I-TAC).[2] Unlike typical chemokine receptors, CXCR7 primarily signals through the β-arrestin pathway and can also act as a scavenger receptor for its ligands, thereby modulating the activity of other receptors like CXCR4.[1][3] The dysregulation of the CXCL12/CXCR4/CXCR7 axis is implicated in numerous diseases, making CXCR7 an attractive therapeutic target. This document provides detailed protocols for the in vivo administration of a generic CXCR7 antagonist in mouse models, based on currently available preclinical data for compounds such as ACT-1004-1239 and others.

Data Presentation: Quantitative In Vivo Administration Parameters

The following table summarizes key quantitative data from various preclinical studies involving CXCR7 antagonists in mice. Researchers should consider these as starting points and optimize the parameters for their specific antagonist and experimental model.

| Parameter | Route of Administration | Dosage Range | Frequency | Vehicle/Formulation | Mouse Strain | Reference |

| Antagonist Formulation & Dosing | Oral (p.o.) | 1 - 100 mg/kg | Twice a day (b.i.d.) | 0.5% methylcellulose and 0.5% Tween 80 in water | DBA/1 | [4] |

| Intranasal | 10 µM | Once a day | Not specified | BALB/c | ||

| Subcutaneous (s.c.) | 30 mg/kg | Not specified | 10% DMSO, 50% PEG-400, 40% water | CD-1 | ||

| Not specified | 10 or 30 mg/kg | Not specified | 10% captisol | Not specified |

Experimental Protocols

Preparation of CXCR7 Antagonist Formulation

Note: The following are example formulations. The optimal vehicle should be determined based on the solubility and stability of the specific CXCR7 antagonist being used.

a) Oral Formulation (Suspension):

-

Weigh the required amount of CXCR7 antagonist.

-

Prepare the vehicle by dissolving 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween 80 in sterile water.

-

Gradually add the powdered antagonist to the vehicle while vortexing or stirring to ensure a homogenous suspension.

-

Prepare fresh on each day of administration.

b) Subcutaneous Formulation (Solution):

-

Dissolve the CXCR7 antagonist in 10% dimethyl sulfoxide (DMSO).

-

Add 50% polyethylene glycol 400 (PEG-400) and mix thoroughly.

-

Bring the final volume with 40% sterile water and mix until a clear solution is obtained.

-

The final formulation should be sterile-filtered before injection.

In Vivo Administration Protocol

a) Animal Handling and Acclimatization:

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-